molecular formula C16H12FN3O3 B14239382 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- CAS No. 280571-41-7

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Cat. No.: B14239382
CAS No.: 280571-41-7
M. Wt: 313.28 g/mol
InChI Key: IWYWSUMSKDPAHQ-JYRVWZFOSA-N
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Description

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furanyl Intermediate: This step involves the reaction of 4-fluorobenzyl bromide with furfural in the presence of a base to form the furanyl intermediate.

    Hydroxylation: The furanyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.

    Triazole Formation: The hydroxylated intermediate is reacted with 1H-1,2,4-triazole under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propen-1-one, 1-(2-((4-chlorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • **2-Propen-1-one, 1-(2-((4-bromophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- enhances its biological activity and stability compared to its chlorinated and brominated analogs.

    Biological Activity: The compound exhibits unique anti-inflammatory and anti-cancer properties due to the specific interactions of the fluorine atom with biological targets.

Properties

CAS No.

280571-41-7

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

(Z)-3-[2-[(4-fluorophenyl)methyl]furan-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-15-12(5-6-23-15)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,21H,7H2,(H,18,19,20)/b13-8-

InChI Key

IWYWSUMSKDPAHQ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CO2)/C(=C/C(=O)C3=NC=NN3)/O)F

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CO2)C(=CC(=O)C3=NC=NN3)O)F

Origin of Product

United States

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